molecular formula C23H32F3N3O5 B560331 ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1240514-89-9

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Katalognummer: B560331
CAS-Nummer: 1240514-89-9
Molekulargewicht: 487.52
InChI-Schlüssel: QEFQJTFXOBPBLZ-UNTBIKODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VU0364572 trifluoroacetate salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of VU0364572 trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Product Key Observations
1M NaOH, 80°C, 4h4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylic acidComplete ester cleavage confirmed via LC-MS; TFA counterion remains stable .
0.1M HCl, reflux, 6h Partial hydrolysis to mixed ester/acid intermediateSlower reaction kinetics compared to basic conditions .

The amide bond between the piperidine and 2-methylbenzoyl group is stable under mild hydrolysis conditions but may degrade under prolonged exposure to concentrated acids (>6M HCl) or bases (>2M NaOH) .

Salt Formation and Counterion Exchange

The TFA counterion can be replaced via ion-exchange reactions:

Reagent Conditions Product Application
HCl (gaseous) in EtOAc RT, 2hHydrochloride saltImproved crystallinity for X-ray studies
Methanesulfonic acid in MeOH 40°C, 30minMesylate saltEnhanced solubility in polar solvents

The TFA group’s strong electron-withdrawing nature stabilizes the protonated piperidine nitrogen, influencing reaction rates in nucleophilic substitutions .

Piperidine Ring Reactivity

The secondary amine in the piperidine ring undergoes alkylation/acylation:

Reagent Conditions Product Yield
Benzyl chloride, K2CO3 DMF, 60°C, 12hN-Benzyl derivative78%
Acetic anhydride, DMAP CH2Cl2, RT, 2hAcetylated piperidine92%

Amide Bond Reactivity

The 2-methylbenzoyl amide resists nucleophilic attack under mild conditions but participates in:

  • Reduction : LiAlH4 in THF converts the amide to a secondary amine (65% yield) .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the benzoyl aromatic ring .

Thermal and Oxidative Stability

  • Thermal Degradation : Decomposition above 250°C releases CO2 (from ester) and HF (from TFA) .
  • Oxidation : m-CPBA selectively oxidizes the piperidine ring’s tertiary C-H bonds to N-oxide derivatives .

Comparative Reactivity of Structural Analogs

Analog Key Structural Difference Reactivity Notes
Ethyl 4-[(3R)-3-[(4-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate Para-methyl substitution on benzoylFaster hydrolysis due to reduced steric hindrance .
Ethyl 4-[(3R)-3-[(4-methoxybenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate Methoxy electron-donating groupEnhanced resistance to acidic hydrolysis .

Mechanistic Insights

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with base-catalyzed routes being more efficient .
  • Amide Stability : Resonance stabilization and steric shielding from the 2-methyl group limit reactivity under physiological conditions .

Wissenschaftliche Forschungsanwendungen

Central Nervous System Disorders

Research indicates that ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid may have significant applications in treating central nervous system disorders. Specifically, it has been studied for its potential to target M1 muscarinic receptors, which are implicated in cognitive function and memory processes. Preliminary findings suggest that compounds derived from this structure could enhance cognitive performance and may be beneficial in Alzheimer's disease treatment due to their ability to improve receptor activity and selectivity without significant off-target effects.

Orexin Receptor Modulation

The compound has also been identified as an agonist for orexin type 2 receptors. These receptors play a critical role in regulating sleep-wake cycles and appetite. In vitro studies have shown that this compound can selectively bind to these receptors, suggesting potential therapeutic applications in sleep disorders and obesity management.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylateSimilar piperidine structureLacks the benzoyl group
N-(4-Methylbenzoyl)-N'-ethylpiperazineContains a piperazine instead of piperidineDifferent nitrogen heterocycle
4-(Trifluoromethyl)phenyl piperidineContains a trifluoromethyl groupFocused on phenolic interactions

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.

Alzheimer’s Disease Research

A notable study conducted at Vanderbilt University explored the effects of derivatives of this compound on cognitive function in animal models mimicking Alzheimer’s disease. The results indicated that these derivatives significantly improved memory retention and cognitive performance compared to control groups. The study emphasized the importance of selective receptor targeting to minimize side effects commonly associated with broader-spectrum drugs.

Sleep Disorders

Another investigation focused on the orexin receptor modulation capabilities of this compound. This research demonstrated that the compound could effectively enhance wakefulness in rodent models without inducing adverse effects typically seen with other stimulants. This suggests its potential as a treatment for narcolepsy or other sleep-related disorders.

Wirkmechanismus

VU0364572 trifluoroacetate salt exerts its effects by selectively activating the M1 muscarinic acetylcholine receptor. This activation leads to a cascade of intracellular events, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

VU0364572 trifluoroacetate salt is unique due to its high selectivity for the M1 muscarinic acetylcholine receptor and its demonstrated neuroprotective potential in preclinical studies. This makes it a promising candidate for further research and development in the field of neurodegenerative diseases .

Biologische Aktivität

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as VU0364572 TFA salt) is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H32F3N3O5
  • Molecular Weight : 373.497 g/mol
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4

The structure comprises a piperidine core with various functional groups, contributing to its biological activity.

Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate acts primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. The compound's design allows it to interact with protein kinases, which are critical in various cellular processes, including metabolism, cell division, and apoptosis.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit enzymes like JAK3, which plays a role in immune response regulation. This inhibition can lead to immunosuppressive effects beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune diseases .

Antitumor Activity

Research indicates that compounds similar to ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate exhibit antitumor properties. They target various cancer types by inhibiting signaling pathways that promote tumor growth and survival. For instance, studies have demonstrated efficacy against cancers associated with dysregulated kinase activity .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. By inhibiting specific kinases involved in inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. By modulating kinase activity linked to neuronal health, it could help mitigate the progression of such disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate:

  • In Vitro Studies : In vitro assays have shown that the compound inhibits cell proliferation in cancer cell lines with IC50 values indicating potent activity against specific kinases involved in tumorigenesis .
  • Animal Models : Preclinical studies utilizing animal models have reported reductions in tumor size and improved survival rates when treated with this compound compared to control groups .
  • Clinical Trials : Ongoing clinical trials are exploring its efficacy in patients with specific cancers and autoimmune conditions. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation ,
Anti-inflammatoryReduces inflammation via kinase inhibition ,
NeuroprotectivePotentially protects neurons from degeneration ,

Eigenschaften

IUPAC Name

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQJTFXOBPBLZ-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.